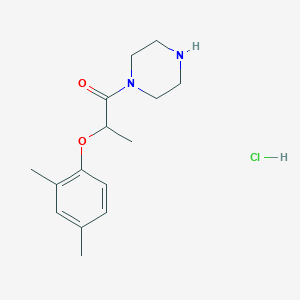

2-(2,4-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Descripción

Nomenclature and Classification

The systematic nomenclature of 2-(2,4-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound is officially designated as 2-(2,4-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one; hydrochloride, reflecting its structural composition that includes a propanone backbone substituted with both a dimethylphenoxy group and a piperazine moiety. The hydrochloride designation indicates the presence of a chloride counterion, which is commonly employed to enhance the solubility and stability characteristics of amine-containing organic compounds.

From a chemical classification perspective, this compound belongs to several overlapping categories within organic chemistry taxonomy. Primarily, it is classified as a piperazine derivative, which places it within the broader family of diazine heterocycles. The piperazine core structure consists of a six-membered ring containing two nitrogen atoms positioned at the 1 and 4 positions, creating a saturated heterocyclic framework that exhibits unique chemical and biological properties. Additionally, the compound can be categorized as an aryl ether due to the phenoxy linkage, and as a ketone owing to the carbonyl functionality present in the propanone chain.

The structural classification extends to include substituted phenoxy compounds, where the 2,4-dimethyl substitution pattern on the aromatic ring contributes to the molecule's overall physicochemical profile. This specific substitution pattern represents a common motif in pharmaceutical chemistry, where methyl groups at strategic positions on aromatic rings are employed to modulate lipophilicity, metabolic stability, and receptor binding characteristics. The combination of these structural elements creates a molecular framework that embodies the design principles frequently encountered in bioactive compound development.

Chemical Registry Information and Identification

The chemical registry information for this compound provides essential identification parameters that facilitate its recognition and utilization in research applications. The compound is assigned Chemical Abstracts Service registry number 1333652-05-3, which serves as its unique international identifier. This registry number enables unambiguous identification across chemical databases and commercial suppliers, ensuring consistency in research communications and procurement processes.

The molecular formula of the compound is established as C₁₅H₂₃ClN₂O₂, reflecting the presence of fifteen carbon atoms, twenty-three hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight is calculated as 298.81 grams per mole, a parameter that is crucial for stoichiometric calculations in synthetic procedures and analytical determinations. The MDL number MFCD19686343 provides an additional layer of identification within chemical inventory systems.

Table 1: Chemical Registry and Identification Data

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1333652-05-3 |

| Molecular Formula | C₁₅H₂₃ClN₂O₂ |

| Molecular Weight | 298.81 g/mol |

| MDL Number | MFCD19686343 |

| PubChem Compound Identifier | 53534831 |

| InChI Key | VHRCEHRUKSVMPZ-UHFFFAOYSA-N |

The Simplified Molecular Input Line Entry System representation of the compound is documented as CC1=CC(=C(C=C1)OC(C)C(=O)N2CCNCC2)C.Cl, which provides a text-based description of the molecular structure suitable for computational applications. The International Chemical Identifier string InChI=1S/C15H22N2O2.ClH/c1-11-4-5-14(12(2)10-11)19-13(3)15(18)17-8-6-16-7-9-17;/h4-5,10,13,16H,6-9H2,1-3H3;1H offers a standardized representation that facilitates structure-based database searches and molecular modeling applications.

Additional identification parameters include the InChI Key VHRCEHRUKSVMPZ-UHFFFAOYSA-N, which serves as a hashed version of the full InChI string for rapid database indexing. The PubChem Compound Identifier 53534831 provides access to comprehensive chemical information within the National Center for Biotechnology Information chemical database system. These multiple identification systems ensure robust tracking and referencing capabilities across diverse research platforms and commercial applications.

Historical Context of Piperazine-Based Compounds

The historical development of piperazine-based compounds represents a fascinating journey through the evolution of medicinal chemistry and pharmaceutical science. Piperazine itself was first synthesized in the late nineteenth century, with early synthetic efforts dating back to 1880. The fundamental piperazine structure was originally named due to its chemical similarity with piperidine, which is a constituent of piperine found in the black pepper plant Piper nigrum. However, it is important to note that piperazines are not naturally derived from plants in the Piper genus, despite this nomenclatural connection.

The industrial and pharmaceutical significance of piperazine derivatives became apparent in the early twentieth century when piperazine was first synthesized as a synthetic compound in 1904. The compound quickly gained recognition for its anthelmintic properties, leading to its introduction as a medical treatment in 1953. This marked the beginning of systematic investigation into piperazine derivatives as therapeutic agents, with researchers recognizing the potential of the six-membered diazine ring system for pharmaceutical applications.

Throughout the mid-twentieth century, the medicinal chemistry of piperazines expanded significantly as scientists discovered that structural modifications to the basic piperazine framework could yield compounds with diverse biological activities. The two nitrogen atoms in the piperazine ring, positioned at opposite ends of the six-membered cycle, provided multiple sites for chemical functionalization. This structural versatility enabled the development of piperazine derivatives targeting various therapeutic areas, including cardiovascular diseases, central nervous system disorders, and infectious diseases.

The evolution of piperazine chemistry accelerated in the latter half of the twentieth century with the advent of modern synthetic methodologies and structure-activity relationship studies. Researchers began to appreciate that the piperazine scaffold could serve as a privileged structure in drug discovery, capable of providing favorable pharmacokinetic properties while maintaining specific target interactions. The incorporation of aromatic substituents, alkyl chains, and heterocyclic modifications became standard approaches for optimizing the biological activity and pharmaceutical properties of piperazine derivatives.

Significance in Organic Chemistry Research

The significance of this compound in contemporary organic chemistry research extends beyond its individual molecular properties to encompass broader implications for synthetic methodology and pharmaceutical development. Piperazine derivatives have emerged as the third most common nitrogen heterocycle in drug discovery applications, underscoring their fundamental importance in medicinal chemistry research. This statistical prominence reflects the unique combination of structural features that piperazine-based compounds offer to pharmaceutical scientists and organic chemists.

The structural architecture of this particular compound exemplifies several key design principles that make piperazine derivatives valuable in chemical research. The presence of two nitrogen atoms in opposing positions within the six-membered ring creates a large polar surface area while maintaining relative structural rigidity. This configuration provides multiple sites for hydrogen bond formation, both as donors and acceptors, which frequently translates to enhanced water solubility, improved oral bioavailability, and favorable absorption, distribution, metabolism, and excretion characteristics. These properties are essential considerations in pharmaceutical development and contribute to the widespread adoption of piperazine frameworks in drug design.

From a synthetic chemistry perspective, the compound represents an important example of modular molecular construction, where distinct structural elements can be combined to create complex molecules with tailored properties. The phenoxy substituent provides aromatic character and potential for π-π interactions, while the dimethyl substitution pattern offers opportunities for fine-tuning lipophilicity and steric interactions. The propanone linker introduces conformational flexibility and additional hydrogen bonding capability, creating a molecular architecture that balances rigidity with adaptability.

Table 2: Structural Features and Research Significance

| Structural Element | Chemical Contribution | Research Significance |

|---|---|---|

| Piperazine Core | Polar surface area, hydrogen bonding | Enhanced solubility, bioavailability |

| Phenoxy Group | Aromatic interactions, lipophilicity | Target selectivity, membrane permeation |

| Dimethyl Substitution | Steric effects, metabolic stability | Structure-activity optimization |

| Propanone Linker | Conformational flexibility | Molecular dynamics, binding adaptation |

| Hydrochloride Salt | Enhanced solubility, crystallinity | Formulation development, stability |

Recent advances in synthetic methodology have highlighted the importance of piperazine derivatives in developing new chemical transformations and reaction protocols. The compound serves as a representative example for studies involving carbon-hydrogen functionalization of saturated nitrogen heterocycles, where selective modification of specific positions within the piperazine ring can be achieved through modern catalytic methods. These synthetic innovations are crucial for expanding the structural diversity available to medicinal chemists and for exploring previously inaccessible chemical space around piperazine pharmacophores.

The research significance extends to studies of molecular recognition and structure-activity relationships, where systematic modifications to piperazine derivatives enable detailed investigation of how specific structural features influence biological activity. The 2,4-dimethylphenoxy substitution pattern in this compound provides a specific case study for understanding how aromatic substituent positioning affects molecular properties and potential biological interactions. Such studies contribute to the development of predictive models for pharmaceutical design and enhance understanding of the fundamental principles governing molecular recognition in biological systems.

Propiedades

IUPAC Name |

2-(2,4-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-11-4-5-14(12(2)10-11)19-13(3)15(18)17-8-6-16-7-9-17;/h4-5,10,13,16H,6-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRCEHRUKSVMPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C(=O)N2CCNCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(2,4-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is a synthetic organic compound with potential pharmacological applications. Its structure incorporates a piperazine moiety, which is known for its diverse biological activities, including antidepressant, anxiolytic, and antitumor properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Chemical Formula : C₁₅H₂₃ClN₂O₂

- Molecular Weight : 298.81 g/mol

- CAS Number : 1333652-05-3

- Appearance : Powder

- Storage Conditions : Room temperature

The compound is believed to exert its biological effects primarily through interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that derivatives of piperazine can modulate serotonergic and dopaminergic signaling pathways, which are crucial in mood regulation and cognitive functions.

Antidepressant Activity

A study investigating similar piperazine derivatives demonstrated significant antidepressant-like effects in animal models. The compounds showed high affinity for serotonin receptors (5-HT1A) and moderate affinity for dopamine receptors (D2), suggesting that this compound may also exhibit such properties. The mechanism likely involves enhancing serotonergic and noradrenergic neurotransmission, as indicated by behavioral changes in depression models .

Anxiolytic Effects

In addition to antidepressant properties, piperazine derivatives have been noted for their anxiolytic effects. The modulation of serotonin receptor activity appears to play a critical role in reducing anxiety-like behaviors in preclinical studies .

Antitumor Activity

Preliminary research has indicated potential antitumor activity against human leukemic cell lines. Compounds structurally related to this compound were evaluated for their cytotoxic effects, showing IC50 values ranging from 1.6 to 8.0 μM against K562 and CEM cell lines . This suggests that the compound may possess antiproliferative properties worth further investigation.

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | 5-HT1A receptor modulation | |

| Anxiolytic | Serotonin pathway enhancement | |

| Antitumor | Cytotoxic effects on leukemia cells |

Study on Antidepressant-Like Properties

In a notable study, a related compound exhibited significant behavioral improvements in mice subjected to chronic stress models. The administration of the compound reversed biochemical changes associated with depression, demonstrating its potential as a therapeutic agent .

Evaluation of Antileukemic Activity

Another investigation focused on the synthesis of novel compounds similar to this compound. These compounds were tested for their ability to inhibit the growth of leukemic cells, with some derivatives showing promising results that warrant further exploration into their mechanisms and efficacy .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 2-(2,4-dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride with structurally analogous cathinones and piperazine derivatives, focusing on molecular features, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Selected Compounds

Key Observations:

Structural Variations and Physicochemical Properties: Aryl Substituents: The target compound’s 2,4-dimethylphenoxy group introduces steric hindrance and electron-donating effects, which may reduce oxidative metabolism compared to phenyl-based cathinones like 4-MMC . Amino Substituents: Piperazine derivatives generally display enhanced basicity and hydrogen-bonding capacity compared to methyl/ethylamino groups, influencing solubility and transporter affinity. For example, piperazine’s bicyclic structure may prolong half-life by resisting enzymatic degradation .

Biological Activity: Monoaminergic Effects: Piperazine-containing cathinones (e.g., target compound) are hypothesized to exhibit broader receptor interactions, including sigma or 5-HT₂A receptors, due to the piperazine moiety’s flexibility . This contrasts with 4-MMC and 4-MEC, which primarily target dopamine/norepinephrine transporters . Metabolic Stability: Fluorinated (4-FMC) and sulfur-containing analogs demonstrate increased metabolic stability due to electron-withdrawing groups or resistance to cytochrome P450 oxidation .

Regulatory and Commercial Status: The discontinuation of the target compound contrasts with the continued availability of analogs like 2-(3-methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride , suggesting variable regulatory scrutiny or research interest.

Métodos De Preparación

Starting Materials and Key Intermediates

- 2,4-Dimethylphenol : Serves as the phenoxy source.

- 3-Chloropropanone or related halo-ketones : Used to introduce the propanone moiety.

- Piperazine or substituted piperazine : Acts as the nucleophile for substitution.

Stepwise Synthesis

Ether Formation (Alkylation of Phenol)

The phenol group of 2,4-dimethylphenol is alkylated with a suitable haloalkyl ketone, such as 3-chloropropanone, under basic conditions to form 2-(2,4-dimethylphenoxy)propan-1-one intermediate. Typical bases include inorganic bases (e.g., potassium carbonate) or organic bases (e.g., triethylamine). Solvents used are often polar aprotic solvents like dimethylformamide (DMF) or acetone.Nucleophilic Substitution with Piperazine

The ketone intermediate bearing a good leaving group (chloride or bromide) is reacted with piperazine to substitute the halide with the piperazin-1-yl group, yielding 2-(2,4-dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one.Formation of Hydrochloride Salt

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or isopropanol. This step enhances the compound’s stability and solubility for pharmaceutical applications.

Reaction Conditions and Catalysts

- Bases: Inorganic bases like potassium carbonate or organic bases such as triethylamine are preferred for the alkylation step.

- Solvents: Polar aprotic solvents (DMF, DMSO), ethers, or alcohols depending on solubility and reactivity.

- Temperature: Reactions typically proceed at reflux or elevated temperatures (50–100 °C) to ensure completion.

- Catalysts: No specific metal catalysts are generally required for these nucleophilic substitution reactions, but purification steps may involve catalysts if hydrogenation or reduction is necessary for related analogs.

Purification Techniques

- Crystallization: The hydrochloride salt is often purified by crystallization from solvents such as ethanol or ethyl acetate.

- Filtration and Washing: Removal of inorganic salts and impurities by filtration.

- Drying: Under vacuum or in a desiccator to obtain a pure, dry product.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation of 2,4-dimethylphenol | 3-chloropropanone, K2CO3 or Et3N | DMF, Acetone | 60–80 °C | 70–85 | Polar aprotic solvents enhance reactivity |

| Nucleophilic substitution with piperazine | Piperazine, base if needed | Ethanol, DMF | Reflux (80–100 °C) | 65–80 | Excess piperazine may be used to drive reaction |

| Hydrochloride salt formation | HCl gas or HCl in ethanol | Ethanol, Isopropanol | Room temperature | Quantitative | Improves stability and handling |

| Purification | Crystallization, filtration, drying | Ethanol, ethyl acetate | Room temperature | N/A | High purity achieved by repeated crystallization |

Research Findings and Optimization Notes

- The use of polar aprotic solvents such as DMF significantly increases the efficiency of the alkylation step due to better solvation of the base and nucleophile.

- Careful control of temperature is critical to avoid side reactions such as over-alkylation or decomposition of intermediates.

- The hydrochloride salt formation is typically performed under mild conditions to preserve the integrity of the compound.

- The process is scalable and can be adapted for industrial production with eco-friendly solvents and reagents where possible.

- Purity of intermediates strongly affects the overall yield and quality of the final hydrochloride salt.

Q & A

Q. What methodologies validate the compound’s mechanism of action in complex biological systems (e.g., animal models of anxiety or depression)?

- Methodological Answer : Employ behavioral assays (elevated plus maze, forced swim test) in rodents, paired with ex vivo receptor occupancy studies. Use CRISPR knockouts of 5-HT1A/D2 receptors to confirm target specificity. Corrogate with microRNA profiling to identify downstream pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.